N-Boc-3-hydroxy-1,2,3,6-tetrahydropyridine chemical properties
N-Boc-3-hydroxy-1,2,3,6-tetrahydropyridine chemical properties
An In-Depth Technical Guide to N-Boc-3-hydroxy-1,2,3,6-tetrahydropyridine: Properties, Synthesis, and Applications
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of N-Boc-3-hydroxy-1,2,3,6-tetrahydropyridine, a versatile heterocyclic building block. Designed for researchers, chemists, and professionals in drug development, this document delves into the core chemical properties, synthetic utility, and practical applications of this important intermediate. The tert-butoxycarbonyl (Boc) protecting group enhances its stability and modulates its reactivity, making it an invaluable tool for the synthesis of complex molecular architectures.[1]
Core Chemical and Physical Properties
N-Boc-3-hydroxy-1,2,3,6-tetrahydropyridine is a white solid at room temperature.[1] The Boc group, while sterically hindering the nitrogen, imparts significant solubility in a wide range of organic solvents, a crucial attribute for its utility in homogeneous reaction conditions. Conversely, it is generally insoluble in water.[2] Proper storage under inert gas at 2-8°C is recommended to ensure its long-term stability and prevent degradation.[3]
| Property | Value | Source(s) |
| CAS Number | 224779-27-5 | [1][4] |
| Molecular Formula | C₁₀H₁₇NO₃ | [1][4][5] |
| Molecular Weight | 199.25 g/mol | [1][4][5] |
| Appearance | White Solid | [1] |
| Melting Point | 55-56 °C | [3] |
| Boiling Point | 295.9±40.0 °C (Predicted) | [3] |
| Density | 1.138±0.06 g/cm³ (Predicted) | [3] |
| Storage Temperature | 2-8°C, under inert gas | [3] |
Molecular Structure and Reactivity
The unique arrangement of functional groups—a Boc-protected amine, a secondary alcohol, and an alkene—within the tetrahydropyridine ring dictates the molecule's reactivity and synthetic potential.
Caption: Key reactive sites of N-Boc-3-hydroxy-1,2,3,6-tetrahydropyridine.
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Boc-Protected Amine: The tert-butoxycarbonyl group is a robust protecting group, stable under a variety of nucleophilic and basic conditions.[6] Its primary role is to deactivate the nitrogen lone pair, preventing its participation in undesired side reactions. It can be readily removed under acidic conditions (e.g., with trifluoroacetic acid or HCl) to liberate the secondary amine.[6]
-
Secondary Hydroxyl Group: This functional group is a key site for synthetic elaboration. It can act as a nucleophile, undergo oxidation to the corresponding ketone (N-Boc-1,2,3,6-tetrahydropyridin-3-one), or be converted into a good leaving group (e.g., mesylate or tosylate) for subsequent substitution reactions.
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Endocyclic Double Bond: The alkene functionality is susceptible to a range of addition reactions, including hydrogenation to form the corresponding N-Boc-3-hydroxypiperidine, halogenation, or epoxidation, allowing for further diversification of the molecular scaffold.
Synthesis Pathways
The synthesis of tetrahydropyridine derivatives often involves multi-step sequences. While a direct, one-pot synthesis for N-Boc-3-hydroxy-1,2,3,6-tetrahydropyridine is not prominently detailed, logical synthetic strategies can be devised from related precursors. A common approach involves the controlled reduction of a pyridine precursor.
For instance, the synthesis of the saturated analogue, (S)-N-Boc-3-hydroxypiperidine, often starts from 3-hydroxypyridine.[7][8] This involves hydrogenation of the pyridine ring, followed by protection of the amine with di-tert-butyl dicarbonate ((Boc)₂O).[7][8] Achieving the tetrahydropyridine requires a partial reduction, which can be accomplished using specific reducing agents or by starting from a dihydropyridinone intermediate.
A plausible synthetic workflow is outlined below:
Caption: General workflow for synthesizing N-Boc-hydroxypiperidines.
Spectroscopic Characterization Insights
For unambiguous identification, a combination of spectroscopic techniques is essential. While specific spectra for this compound are not publicly available, the expected signals can be predicted based on its structure and data from similar molecules.[9]
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¹H NMR: The spectrum would show a characteristic singlet at ~1.4 ppm for the nine protons of the tert-butyl group.[9] The protons on the tetrahydropyridine ring would appear as multiplets in the region of 2.0-6.0 ppm. The vinyl protons would be expected around 5.5-6.0 ppm, and the proton on the carbon bearing the hydroxyl group would be found around 4.0 ppm. The OH proton itself would be a broad singlet, its chemical shift dependent on concentration and solvent.
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¹³C NMR: Key signals would include the quaternary carbon of the Boc group at ~80 ppm and the carbonyl carbon at ~155 ppm. The alkene carbons would resonate in the 120-130 ppm region, while the carbon attached to the hydroxyl group would appear around 65-70 ppm.
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IR Spectroscopy: The spectrum would be characterized by a broad O-H stretching band around 3400 cm⁻¹, C-H stretching bands just below 3000 cm⁻¹, and a strong C=O stretch for the carbamate at ~1700 cm⁻¹.[9] The C=C stretch would appear around 1650 cm⁻¹.[9]
Core Applications in Research and Development
N-Boc-3-hydroxy-1,2,3,6-tetrahydropyridine is a valuable intermediate due to its versatile functional groups, which allow for the strategic development of complex molecules.[1]
-
Pharmaceutical Development: It serves as a crucial building block in the synthesis of novel pharmaceuticals, particularly those targeting neurological disorders.[1] The piperidine and tetrahydropyridine motifs are common scaffolds in bioactive molecules.
-
Heterocyclic Chemistry: This compound is widely employed in the synthesis of more complex heterocyclic systems.[1] Its ability to undergo various transformations while maintaining its core structure makes it a reliable choice for constructing diverse chemical libraries.[1]
-
Agrochemicals: The tetrahydropyridine scaffold is also explored in the development of new agrochemicals for applications such as pest control.[1]
-
Lysosomal Storage Disorder Research: The molecule has been noted to enhance the activity of β-glucocerebrosidase, indicating its potential use in research related to lysosomal storage disorders and other protein accumulation diseases.[5]
Experimental Protocol: Biocatalytic Reduction (Illustrative)
This protocol describes a representative, field-proven method for the asymmetric reduction of a ketone precursor to obtain a chiral hydroxy derivative, adapted from methodologies for similar substrates.[10] This approach highlights the use of green chemistry principles for synthesizing chiral intermediates.
Objective: To synthesize (S)-N-Boc-3-hydroxy-1,2,3,6-tetrahydropyridine from N-Boc-1,2,3,6-tetrahydropyridin-3-one via whole-cell biocatalysis.
Materials:
-
N-Boc-1,2,3,6-tetrahydropyridin-3-one (Substrate)
-
Pichia pastoris whole-cell biocatalyst expressing a suitable ketoreductase[10]
-
Phosphate buffer (pH 7.0)
-
Glucose (as a cofactor regeneration source)
-
Methanol (as a co-solvent)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate (for drying)
Procedure:
-
Biocatalyst Preparation: Cultivate the Pichia pastoris cells according to established fermentation protocols to generate sufficient biomass with high enzymatic activity.[10]
-
Reaction Setup: In a temperature-controlled reaction vessel, suspend the Pichia pastoris cells in a pH 7.0 phosphate buffer.
-
Co-solvent and Substrate Addition: Add methanol as a co-solvent to improve substrate solubility, followed by the addition of the N-Boc-1,2,3,6-tetrahydropyridin-3-one substrate.
-
Cofactor Regeneration: Introduce glucose to the reaction mixture. The cellular metabolism of glucose will regenerate the NADPH cofactor required by the ketoreductase enzyme.[10]
-
Reaction Monitoring: Maintain the reaction at a constant temperature (e.g., 30°C) with gentle agitation. Monitor the progress of the reduction by periodically taking aliquots and analyzing them by TLC or HPLC.
-
Work-up: Once the reaction is complete, separate the cell mass by centrifugation.
-
Extraction: Extract the aqueous supernatant three times with ethyl acetate.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude N-Boc-3-hydroxy-1,2,3,6-tetrahydropyridine by flash column chromatography on silica gel to obtain the final product with high enantiomeric excess.[10]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical safety goggles or a face shield, and a lab coat.[11]
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[11]
-
Fire Safety: Use extinguishing media appropriate for the surrounding fire, such as carbon dioxide, dry powder, or alcohol-resistant foam. Thermal decomposition may generate carbon and nitrogen oxides.[11]
-
Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere (nitrogen or argon) at the recommended temperature of 2-8°C.[3]
References
-
A Study and Application of Biocatalytic Synthesis of (S)-N-Boc-3-hydroxypiperidine - ResearchGate. [Link]
-
Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position - National Institutes of Health (NIH). [Link]
- CN105439939A - Synthetic method of (S)
- CN103204801A - Synthesis method for N-Boc-3-piperidone - Google P
-
The Reactivity of the N-Boc Protecting Group: An Underrated Feature - ResearchGate. [Link]
Sources
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- 3. N-BOC-3-HYDROXY-1,2,3,6-TETRAHYDROPYRIDINE | 224779-27-5 [chemicalbook.com]
- 4. N-BOC-3-HYDROXY-1,2,3,6-TETRAHYDROPYRIDINE | 224779-27-5 [m.chemicalbook.com]
- 5. N-Boc-3-hydroxy-1,2,3,6-tetrahydropyridine | CymitQuimica [cymitquimica.com]
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- 7. CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine - Google Patents [patents.google.com]
- 8. CN103204801A - Synthesis method for N-Boc-3-piperidone - Google Patents [patents.google.com]
- 9. Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position - PMC [pmc.ncbi.nlm.nih.gov]
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